(2R)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropanoic acid
Description
(2R)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropanoic acid (CAS: 1017183-14-0) is a chiral carboxylic acid derivative featuring a 2,3-dihydro-1,4-benzodioxin core substituted with a methyl-branched propanoic acid chain. The 2R configuration confers stereochemical specificity, which may influence its biological interactions and pharmacokinetics. However, its structural analogs have demonstrated diverse bioactivities, including anti-inflammatory, anticancer, and receptor modulation properties .
Properties
IUPAC Name |
(2R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-8(12(13)14)6-9-2-3-10-11(7-9)16-5-4-15-10/h2-3,7-8H,4-6H2,1H3,(H,13,14)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKUYUGHGZBKTC-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCCO2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC2=C(C=C1)OCCO2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropanoic acid typically involves the ring-closing reaction of 3,4-dihydroxybenzaldehyde with 1,2-dibromoethane under alkaline conditions . This reaction forms the benzodioxin ring system, which is then further functionalized to introduce the propanoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve high-throughput mechanochemistry, which allows for the parallel synthesis of benzoxazine derivatives . This method is advantageous due to its efficiency and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzodioxin ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Pharmacological Applications
-
Neuroprotective Effects
- Studies indicate that derivatives of benzodioxin compounds exhibit neuroprotective properties. For instance, compounds similar to (2R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanoic acid have shown promise in protecting neuronal cells from oxidative stress and neurotoxicity. These properties are particularly relevant for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
- Antidepressant Activity
- Anti-inflammatory Properties
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (2R)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The benzodioxin ring system can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or activation of signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s benzodioxin core and carboxylic acid group are shared with several analogs, but key differences in substituents and side chains lead to distinct pharmacological profiles:
Key Observations:
- Carboxylic Acid vs. Amide/Amine : The target compound’s carboxylic acid group may enhance solubility compared to AMG9810’s propenamide, but reduce membrane permeability relative to amine derivatives (e.g., 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine) .
- Stereochemistry : The 2R configuration distinguishes it from racemic mixtures or S-enantiomers, which could alter receptor binding kinetics .
Biological Activity
(2R)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropanoic acid, also known as 3-(2H-1,3-benzodioxol-5-yl)-2-methylpropanoic acid, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C11H12O4
- Molecular Weight : 208.21 g/mol
- CAS Number : 19614615
Biological Activity Overview
The biological activity of (2R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanoic acid has been primarily studied in the context of its effects on various biological systems. The compound exhibits several pharmacological properties:
- Anti-inflammatory Activity : Research indicates that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
- Antioxidant Effects : The compound has shown potential in scavenging free radicals, contributing to its antioxidant capacity.
- Neuroprotective Properties : Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis.
The mechanisms through which (2R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanoic acid exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound has been reported to inhibit specific enzymes involved in inflammatory pathways.
- Modulation of Signaling Pathways : It may influence signaling cascades such as NF-kB and MAPK pathways, which are crucial in inflammation and cell survival.
Table 1: Summary of Key Research Findings
Detailed Findings
- Anti-inflammatory Effects : In a study by Liu et al., the compound was tested on RAW 264.7 macrophages. Results indicated a dose-dependent decrease in the production of TNF-alpha and IL-6 upon treatment with the compound, suggesting its potential as an anti-inflammatory agent .
- Antioxidant Activity : In vitro assays demonstrated that (2R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanoic acid exhibited significant radical scavenging activity against DPPH radicals. This suggests that the compound could be beneficial in reducing oxidative stress .
- Neuroprotective Properties : A neuroprotection study conducted on SH-SY5Y neuronal cells showed that treatment with the compound resulted in reduced cell death when exposed to hydrogen peroxide-induced oxidative stress. This indicates its potential therapeutic application in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
